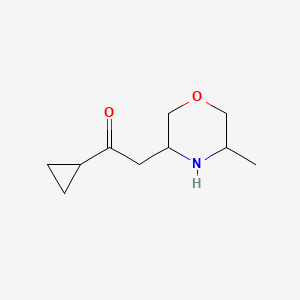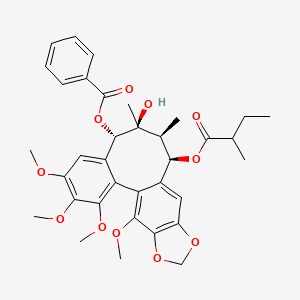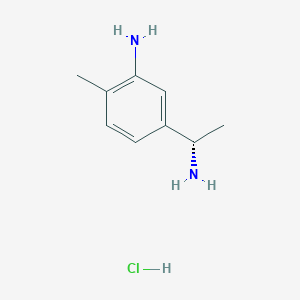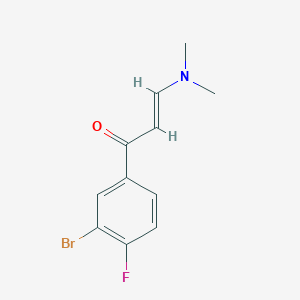![molecular formula C12H19N3 B13074170 4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
4-[(4-Methylphenyl)methyl]piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)methyl]piperazin-1-amine is a chemical compound with the molecular formula C12H19N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]piperazin-1-amine typically involves the reaction of 4-methylbenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methyl]piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
4-[(4-Methylphenyl)methyl]piperazin-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to GABA receptors, which are involved in the regulation of neurotransmission. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.
Thiophanate-methyl: A fungicide that contains a piperazine moiety.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A compound with a similar structure but different functional groups.
Uniqueness
4-[(4-Methylphenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11-2-4-12(5-3-11)10-14-6-8-15(13)9-7-14/h2-5H,6-10,13H2,1H3 |
InChI Key |
MJRDECMSOPULJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)






![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)




